3-(3,5-Dimethylpyridin-2-yl)propanoic acid
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Overview
Description
3-(3,5-Dimethylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a propanoic acid group attached to a pyridine ring substituted with two methyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpyridine with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(3,5-Dimethylpyridin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include metabolic processes or signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylpyridin-2-yl)propanoic acid: Characterized by the presence of a propanoic acid group attached to a pyridine ring with two methyl groups.
3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol: Similar structure but with a methoxy group and an alcohol group instead of a carboxylic acid.
3-(2,6-Dimethylpyridin-3-yl)propanoic acid: Similar structure but with methyl groups at different positions on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(3,5-dimethylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(2)9(11-6-7)3-4-10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
UHFZHOLZTAPZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCC(=O)O)C |
Origin of Product |
United States |
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